![molecular formula C22H22N2O5 B15081070 Methyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081070.png)
Methyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Functionalization of the quinoline ring: Introduction of the butyl, hydroxy, and oxo groups can be done through selective reactions such as alkylation, hydroxylation, and oxidation.
Coupling with benzoic acid derivative: The quinoline derivative is then coupled with a benzoic acid derivative through amide bond formation, often using coupling reagents like EDCI or DCC.
Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the oxo group can yield hydroxyquinoline derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, DMP, or KMnO4 under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using NaBH4.
Substitution: Halogenation using NBS or electrophilic aromatic substitution using nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroxyquinoline derivatives.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Quinoline derivatives can act as ligands in catalytic reactions.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Agents: Potential use in cancer therapy due to its ability to inhibit cell proliferation.
Medicine
Drug Development: Used as a lead compound in the development of new pharmaceuticals.
Diagnostic Agents: Potential use in imaging and diagnostic applications.
Industry
Material Science: Used in the development of novel materials with specific properties.
Agriculture: Potential use as agrochemicals for pest control.
作用机制
The mechanism of action of 4-((1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The molecular targets and pathways involved might include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
DNA Intercalation: Intercalating into DNA and disrupting replication and transcription.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
4-((1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
属性
分子式 |
C22H22N2O5 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC 名称 |
methyl 4-[(1-butyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C22H22N2O5/c1-3-4-13-24-17-8-6-5-7-16(17)19(25)18(21(24)27)20(26)23-15-11-9-14(10-12-15)22(28)29-2/h5-12,25H,3-4,13H2,1-2H3,(H,23,26) |
InChI 键 |
QMYKWRRRNNHKCD-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B15080996.png)

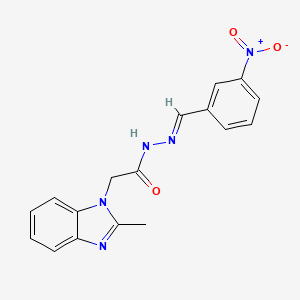
![Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B15081009.png)
![N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine](/img/structure/B15081018.png)
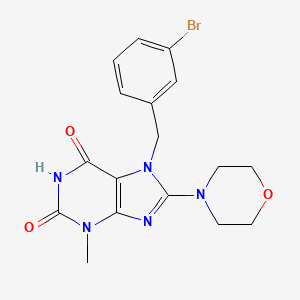
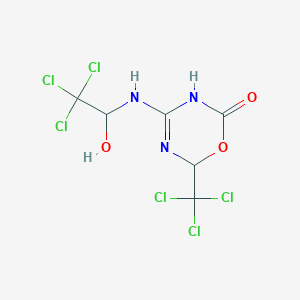
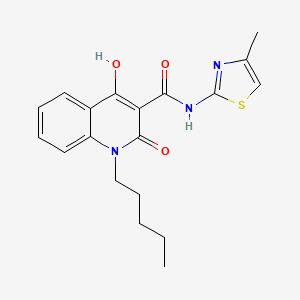

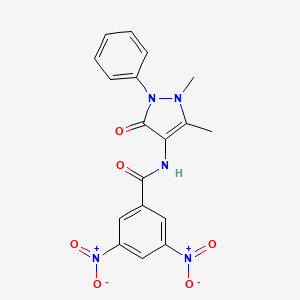
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15081075.png)
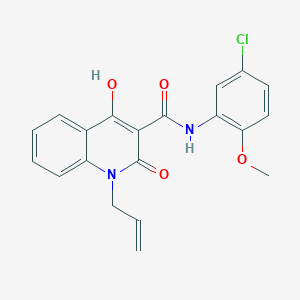
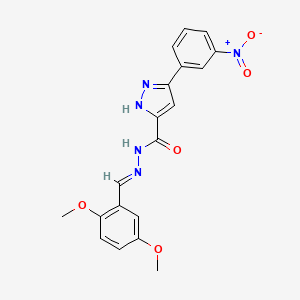
![2-{[3-(2-Dodecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B15081098.png)
